METHYL-2,3-DIDEOXY-3-FLUORO-5-O-(4-phenylbenzoyl)-ALPHA-D-ERYTHRO-PENTOFURANOSIDE
METHYL-2,3-DIDEOXY-3-FLUORO-5-O-(4-phenylbenzoyl)-ALPHA-D-ERYTHRO-PENTOFURANOSIDE
Brand Name:
Vulcanchem
CAS No.:
168786-98-9
VCID:
VC0170402
InChI:
InChI=1S/C19H19FO4/c1-22-18-11-16(20)17(24-18)12-23-19(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3/t16-,17+,18-/m0/s1
SMILES:
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F
Molecular Formula:
C19H19FO4
Molecular Weight:
330.3 g/mol
METHYL-2,3-DIDEOXY-3-FLUORO-5-O-(4-phenylbenzoyl)-ALPHA-D-ERYTHRO-PENTOFURANOSIDE
CAS No.: 168786-98-9
Main Products
VCID: VC0170402
Molecular Formula: C19H19FO4
Molecular Weight: 330.3 g/mol
CAS No. | 168786-98-9 |
---|---|
Product Name | METHYL-2,3-DIDEOXY-3-FLUORO-5-O-(4-phenylbenzoyl)-ALPHA-D-ERYTHRO-PENTOFURANOSIDE |
Molecular Formula | C19H19FO4 |
Molecular Weight | 330.3 g/mol |
IUPAC Name | [(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 4-phenylbenzoate |
Standard InChI | InChI=1S/C19H19FO4/c1-22-18-11-16(20)17(24-18)12-23-19(21)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-18H,11-12H2,1H3/t16-,17+,18-/m0/s1 |
Standard InChIKey | GPEUOGREWRRXPI-KSZLIROESA-N |
Isomeric SMILES | CO[C@@H]1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F |
SMILES | COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F |
Canonical SMILES | COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F |
PubChem Compound | 11359435 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume